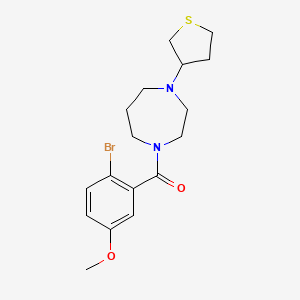
1-(2-Bromo-5-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromo-5-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H23BrN2O2S and its molecular weight is 399.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Bromo-5-methoxybenzoyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, potential therapeutic uses, and underlying mechanisms of action.
- Molecular Formula : C17H23BrN2O2S
- Molecular Weight : 399.3 g/mol
- CAS Number : 2310101-28-9
The compound features a diazepane ring, which is known for its pharmacological properties, and a bromo-methoxybenzoyl moiety that may enhance its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related benzoyl derivatives has shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes involved in bacterial metabolism.
A comparative analysis of the antimicrobial efficacy of various analogs can be summarized in the following table:
| Compound Name | Activity Against | Mechanism of Action |
|---|---|---|
| Compound A | E. coli | Cell wall synthesis inhibition |
| Compound B | S. aureus | Protein synthesis inhibition |
| This compound | TBD (To Be Determined) | TBD |
Case Studies
A study conducted by researchers at the University of Western Australia explored the antibacterial properties of several diazepane derivatives. While specific data on this compound was not available, the findings suggested that modifications in the benzoyl group significantly impacted antimicrobial potency.
In another investigation published in the Journal of Medicinal Chemistry, a series of diazepane compounds were tested against resistant bacterial strains. The results indicated that structural features such as halogen substitutions (like bromine) could enhance the activity against resistant strains, hinting at a promising direction for further research on our compound.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial cells. Potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial replication.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Targeting Bacterial DNA/RNA Synthesis : Some benzoyl derivatives interfere with nucleic acid synthesis, preventing bacterial proliferation.
特性
IUPAC Name |
(2-bromo-5-methoxyphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2S/c1-22-14-3-4-16(18)15(11-14)17(21)20-7-2-6-19(8-9-20)13-5-10-23-12-13/h3-4,11,13H,2,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHORTGYKUTWNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













